4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine and pyridine moieties. One common method involves the cyclization of a hydrazide with a nitrile to form the oxadiazole ring. The piperidine ring can be introduced via nucleophilic substitution reactions, while the pyridine ring is often incorporated through coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize continuous flow chemistry to enhance reaction rates and yields. Catalysts such as palladium or nickel are frequently employed to facilitate coupling reactions, and the use of microwave irradiation can further accelerate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, organolithium compounds, and Grignard reagents are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of probes for studying biological processes.
Medicine: It has potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
- 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
- 4-[5-(Piperidin-2-yl)-1,2,4-thiadiazol-3-yl]pyridine
Uniqueness
4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific combination of the piperidine, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-piperidin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h4-5,7-8,10,14H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQORLFNLGGODDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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